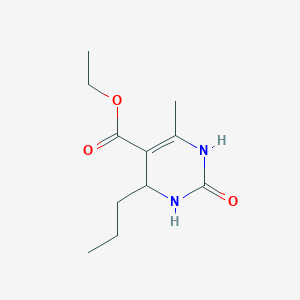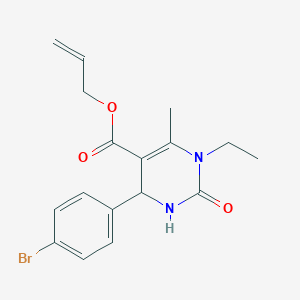![molecular formula C16H18BrNO B4937694 (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as 3-Br-BOPEA, is a chemical compound that belongs to the class of phenethylamines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has shown promising results in various studies, and researchers are exploring its mechanisms of action and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine involves its binding to serotonin receptors in the brain. The compound has been shown to selectively activate the 5-HT2B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and other physiological processes. The activation of these receptors leads to an increase in serotonin levels, which can have a positive effect on mood and emotional well-being.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine are primarily related to its activation of serotonin receptors in the brain. The compound has been shown to increase the levels of serotonin in the brain, which can have a positive effect on mood, appetite, and other physiological processes. The activation of serotonin receptors can also lead to changes in neurotransmitter levels, which can have a significant impact on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine for laboratory experiments is its selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological processes. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine. One area of research is the development of new compounds that are more selective for specific serotonin receptors. Another area of research is the exploration of the potential therapeutic applications of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine in the treatment of depression, anxiety, and other mood disorders. Additionally, researchers are exploring the role of serotonin in various physiological processes and the potential for (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine to act as a tool for studying these processes.
Métodos De Síntesis
The synthesis of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine involves several steps, including the reaction of 3-bromobenzaldehyde with 4-methoxyphenethylamine, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography. The synthesis of (3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine is relatively straightforward and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine has been studied extensively for its potential applications in scientific research. It has been shown to act as a selective serotonin receptor agonist, which makes it a promising candidate for studying the role of serotonin in various physiological processes. The compound has also been shown to have potential applications in the treatment of depression, anxiety, and other mood disorders.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZUNJUEJCHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-2-(4-methoxyphenyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4937641.png)

![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)
![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)

![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4937731.png)
